molecular formula C28H28N2O6 B12574999 (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 265321-13-9

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B12574999
CAS No.: 265321-13-9
M. Wt: 488.5 g/mol
InChI Key: WYLWBBYGCWMWES-UHFFFAOYSA-N
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Description

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a complex organic compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps. The process begins with the protection of the amino groups using Boc and Fmoc protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium bicarbonate. The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid has several scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, these protecting groups can be removed under acidic or basic conditions, revealing the active amino acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid apart is its dual protection strategy, utilizing both Boc and Fmoc groups. This dual protection allows for greater control and precision in peptide synthesis, making it a valuable tool in the development of complex biomolecules.

Properties

CAS No.

265321-13-9

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C28H28N2O6/c1-28(2,3)36-27(34)29-18-14-12-17(13-15-18)24(25(31)32)30-26(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)

InChI Key

WYLWBBYGCWMWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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